molecular formula C18H17N3O2 B3004227 methyl 1-(pyridin-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate CAS No. 84133-32-4

methyl 1-(pyridin-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

Katalognummer B3004227
CAS-Nummer: 84133-32-4
Molekulargewicht: 307.353
InChI-Schlüssel: VOMJKYKNVFYOMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a derivative of beta-carboline, a nitrogen-containing heterocycle, with a pyridin-3-yl group and a carboxylate ester group attached. Beta-carbolines are often found in alkaloids and have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present. For instance, the ester group could undergo hydrolysis, and the pyridine group could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the presence of the polar carboxylate ester group could enhance its solubility in polar solvents .

Wissenschaftliche Forschungsanwendungen

Kinase Inhibition

Methyl 1-(pyridin-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate: has been identified as a potential kinase inhibitor . Kinase inhibitors are significant in the treatment of various diseases, particularly cancers, as they can interfere with the signaling pathways that promote tumor growth and proliferation . For instance, pexidartinib, a structurally related compound, is used for treating tenosynovial giant cell tumor by inhibiting receptor tyrosine kinases .

Synthesis of Heterocyclic Compounds

This compound is also valuable in the synthesis of heterocyclic compounds , which are crucial in drug discovery and development . Heterocycles form the backbone of many pharmaceuticals and are used to create drugs with a variety of therapeutic effects.

Anti-fibrosis Activity

In the field of anti-fibrosis research , derivatives of this compound have shown promising results. Fibrosis can lead to severe organ dysfunction, and finding effective treatments is a critical area of research. Some target compounds have displayed better anti-fibrosis activity than existing drugs on certain cell lines .

Structural Characterization of Therapeutic Agents

The compound’s derivatives are used in the structural characterization of therapeutic agents . For example, imatinib, a medication used to treat leukemia, has been structurally characterized only in the form of its salts, and derivatives of methyl 1-(pyridin-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate could potentially be used to explore other forms .

Pharmaceutical Formulation

Lastly, the compound plays a role in pharmaceutical formulation . Understanding its crystal structure and intermolecular interactions can aid in the development of more stable and effective pharmaceutical formulations .

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its specific biological activities. Proper handling and disposal procedures should be followed when working with this compound .

Zukünftige Richtungen

Future research could involve further exploration of the biological activities of this compound and its potential uses in medicine or other fields .

Eigenschaften

IUPAC Name

methyl 1-pyridin-3-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-23-18(22)15-9-13-12-6-2-3-7-14(12)20-17(13)16(21-15)11-5-4-8-19-10-11/h2-8,10,15-16,20-21H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMJKYKNVFYOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C(N1)C3=CN=CC=C3)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(pyridin-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.